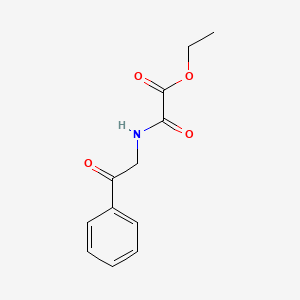

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(phenacylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIFNUNDAWHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510972 | |

| Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84978-66-5 | |

| Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Condensation of Acetophenone, Ethyl Glyoxylate, and Phenethylamine Derivatives

One of the most documented synthetic routes involves the reaction of acetophenone, ethyl glyoxylate, and a phenylethylamine derivative (either (S)- or (R)-phenethylamine) in the presence of catalysts under mild organic solvent conditions.

-

- Reactants: Acetophenone, ethyl glyoxylate (50% toluene solution), (S)- or (R)-phenethylamine

- Catalysts: L-proline, Zn(OTf)₂ or Sm(OTf)₃, trifluoroacetic acid

- Solvents: Ethanol or dimethyl sulfoxide (DMSO)

- Temperature: 25–35°C

- Reaction Time: 2–5 days with stirring

-

- In a round-bottom flask, acetophenone, ethyl glyoxylate, phenethylamine, catalyst(s), and trifluoroacetic acid are combined in the chosen solvent.

- The mixture is stirred at the specified temperature for several days.

- After completion, the reaction mixture is concentrated.

- Purification is performed via silica gel column chromatography using ethyl acetate and petroleum ether (15:1, v/v) as the eluent.

- The product is isolated as a mixture of stereoisomers (S and R forms), with yields around 59–63%.

-

- The ratio of stereoisomers (S:R) can be controlled and was found to be approximately 3.1:1 to 3.5:1 depending on catalyst and solvent.

- Total isolated yields ranged from 59% to 63%.

- The reaction is mild, uses readily available raw materials, and avoids harsh conditions or multiple steps, making it efficient and environmentally friendlier.

| Parameter | Details |

|---|---|

| Acetophenone | 10 mmol (1.2 g) |

| Ethyl Glyoxylate | 5 mmol (50% in toluene, 1.02 g) |

| Phenethylamine | 5 mmol (0.606 g) |

| Catalyst | L-proline (0.5 mmol), Zn(OTf)₂ or Sm(OTf)₃ (0.5 mmol) |

| Trifluoroacetic Acid | 0.5 mmol (0.057 g) |

| Solvent | Ethanol (50 mL) or DMSO (25 mL) |

| Temperature | 25–35°C |

| Reaction Time | 3 days |

| Yield | 59–63% |

| Stereoisomer Ratio (S:R) | 3.1:1 to 3.5:1 |

Nucleophilic Substitution via Amino Group Attack on Ethyl Glyoxylate

Another general synthetic approach involves the nucleophilic attack of the amino group of a phenylmethylamine derivative on the carbonyl carbon of ethyl glyoxylate or ethyl acetate derivatives, forming the amino-substituted oxoacetate ester.

-

- The amino group of benzylamine or phenethylamine attacks the electrophilic carbonyl carbon of ethyl glyoxylate.

- This nucleophilic substitution leads to the formation of the ethyl 2-oxo-2-((phenylmethyl)amino)acetate derivative.

- Catalysts and reaction conditions are optimized to improve yield and selectivity.

-

- Scaling up involves controlling temperature, pressure, and reactant concentration.

- Continuous flow reactors and automation can enhance efficiency.

- Suitable catalysts are chosen to promote the reaction and suppress side reactions.

-

- Mild temperatures to avoid decomposition.

- Use of solvents compatible with both reactants and catalysts.

- Reaction times vary depending on catalyst efficiency.

| Parameter | Typical Conditions |

|---|---|

| Amino Compound | Benzylamine or phenethylamine |

| Carbonyl Compound | Ethyl glyoxylate or ethyl acetate |

| Catalyst | Suitable acid or Lewis acid catalysts |

| Solvent | Ethanol or other polar solvents |

| Temperature | Mild (room temperature to 40°C) |

| Reaction Time | Several hours to days |

| Yield | High, dependent on catalyst and conditions |

Source: BenchChem synthesis overview

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct condensation (Patented method) | Acetophenone, ethyl glyoxylate, (S)/(R)-phenethylamine | L-proline, Zn(OTf)₂ or Sm(OTf)₃, TFA, ethanol/DMSO | 25–35°C | 2–5 days | 59–63 | Mild conditions, stereoisomer control |

| Nucleophilic substitution (general) | Ethyl glyoxylate, benzylamine/phenethylamine | Acid or Lewis acid catalysts, ethanol | Room temp | Hours to days | High | Industrial scalable, catalyst-dependent |

| Mixed anhydride coupling (analogous method) | Carboxylic acid derivatives, amino compounds | 2,4,6-Trichlorobenzoyl chloride, DMAP, DIPEA | Room temp | Minutes to hours | Moderate to high | High stereochemical fidelity, peptide synthesis relevance |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the amino group under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate may exhibit anticancer properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study:

A study evaluated the anticancer activity of similar compounds, demonstrating IC50 values that suggest potent activity against cancer cell lines. The results indicated that modifications to the phenylethyl group could enhance efficacy .

2. Antimicrobial Properties

This compound is also being investigated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases.

Data Table: Antimicrobial Activity

| Bacteria Species | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create various derivatives with potentially enhanced biological activities.

3. Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of more complex molecules, which may include pharmacologically active agents or functional materials for drug delivery systems.

Research Reagent

As a laboratory reagent, this compound is used in various biochemical assays and formulations.

4. Formulation Studies

The compound's solubility characteristics have been studied for its application in drug formulation. It can be prepared in various concentrations for use in biological assays.

Preparation Table for Stock Solutions

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 | 4.251 | 21.2549 | 42.5098 |

| 5 | 0.8502 | 4.251 | 8.502 |

| 10 | 0.4251 | 2.1255 | 4.251 |

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto and amino groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Biologische Aktivität

Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, with the CAS number 84978-66-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 84978-66-5 |

| Storage Conditions | 2-8°C, sealed from moisture |

| Purity | >98% |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound exhibits antioxidant and anti-inflammatory properties, which are critical for its therapeutic potential.

- Antioxidant Activity : The compound acts as a scavenger of free radicals, thereby protecting cellular components from oxidative stress. This mechanism is particularly important in preventing mitochondrial dysfunction and subsequent cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

- Anti-inflammatory Effects : this compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects. This is crucial in conditions characterized by chronic inflammation .

Case Studies and Experimental Data

- In vitro Studies : Several studies have demonstrated the efficacy of this compound in reducing oxidative stress markers in cultured cells. For instance, it was found to significantly lower levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, indicating reduced oxidative damage .

- In vivo Studies : Animal models have shown that treatment with this compound leads to a decrease in inflammatory markers and improved outcomes in models of arthritis and other inflammatory diseases. The compound's ability to modulate the immune response has been highlighted as a key factor in its therapeutic potential .

- Mechanistic Insights : Research indicates that this compound may exert its effects through the inhibition of specific signaling pathways involved in inflammation and oxidative stress response, such as the NF-kB pathway .

Comparative Analysis with Other Compounds

To understand the relative potency of this compound, a comparison with similar compounds was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Not specified | Antioxidant/Anti-inflammatory |

| Compound A | 1.46 | Antioxidant |

| Compound B | 0.87 | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving esterification and amidation. A common approach involves reacting ethyl oxalyl chloride with 2-aminoacetophenone derivatives under controlled conditions (e.g., anhydrous solvents, low temperatures). For optimization:

- Use sodium borohydride (NaBH₄) in ethanol for selective reduction steps to avoid over-reduction of ketone groups .

- Employ ultrasonic irradiation with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to accelerate amidation reactions and improve yields .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC/MS to identify intermediates and byproducts .

Q. How can the purity and structural identity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to assess purity.

- Spectroscopy : Confirm the structure via FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ for esters and amides) and ¹H/¹³C NMR (to verify proton environments, e.g., ethyl ester peaks at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (C₁₂H₁₃NO₅, exact mass 263.08 g/mol) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Ensure crystal quality by slow evaporation from ethyl acetate/hexane mixtures .

- Structure Solution : Employ the SHELXT software for automated space-group determination and initial phase estimation. Refine with SHELXL using full-matrix least-squares methods, incorporating hydrogen bonding constraints (e.g., N–H···O interactions) .

- Validation : Check for residual electron density peaks (< 0.5 e⁻/ų) and R-factor convergence (R₁ < 5% for high-resolution data) .

Q. How can contradictions in analytical data (e.g., isomer formation) be addressed during synthesis?

- Isomer Identification : If the product is a mixture of keto/enol tautomers (common in β-ketoamide derivatives), use ¹H NMR in DMSO-d₆ to detect enolic proton shifts (δ 12–14 ppm) .

- Chromatographic Separation : Optimize HPLC conditions (e.g., gradient elution with acetonitrile/water) to resolve isomers. GC/MS with derivatization (e.g., silylation) can enhance volatility for better separation .

- Mechanistic Insight : Perform density functional theory (DFT) calculations to model tautomer stability and reaction pathways, guiding selective synthesis .

Q. What methodologies are recommended for studying hydrogen-bonding networks in this compound?

- X-ray Crystallography : Analyze intermolecular interactions (e.g., N–H···O and C=O···H–C) using Mercury software to generate hydrogen-bond graphs and quantify interaction distances/angles .

- Solid-State NMR : ¹⁵N CP/MAS NMR can probe hydrogen-bond strength via nitrogen chemical shift tensors .

- Thermal Analysis : Differential scanning calorimetry (DSC) can reveal phase transitions linked to hydrogen-bond reorganization .

Methodological Challenges and Solutions

Q. How can reaction yields be improved in large-scale syntheses?

- Catalysis : Introduce catalytic tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency in amidation steps .

- Solvent Optimization : Replace THF with dimethylformamide (DMF) for better solubility of intermediates, but ensure post-reaction purification via aqueous workup to remove residual DMF .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.